5-Bromo-2-methylthiazolo[4,5-d]pyrimidine
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Overview
Description
5-Bromo-2-methylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylthiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for industrial-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylthiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a thiol group can yield thioether derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
5-Bromo-2-methylthiazolo[4,5-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its antitumor properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylthiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine: Lacks the bromine and methyl groups but shares the core structure.
2-Methylthiazolo[4,5-d]pyrimidine: Similar structure but without the bromine atom.
5-Bromo-2-chlorothiazolo[4,5-d]pyrimidine: Contains a chlorine atom instead of a methyl group.
Uniqueness
5-Bromo-2-methylthiazolo[4,5-d]pyrimidine is unique due to the presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H4BrN3S |
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Molecular Weight |
230.09 g/mol |
IUPAC Name |
5-bromo-2-methyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H4BrN3S/c1-3-9-5-4(11-3)2-8-6(7)10-5/h2H,1H3 |
InChI Key |
SOIDMXVBWSEJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NC=C2S1)Br |
Origin of Product |
United States |
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